2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine
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Overview
Description
2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and an oxetane ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrimidine with oxetane derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of continuous flow reactors allows for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
4-(Oxetan-2-ylmethoxy)pyrimidine: Similar structure but without the methyl group at the 2-position.
2-Methyl-4-(methoxy)pyrimidine: Contains a methoxy group instead of the oxetane ring.
Uniqueness
2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the presence of both the methyl group and the oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4-(oxetan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-10-4-2-9(11-7)13-6-8-3-5-12-8/h2,4,8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDKCFYUEFFAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OCC2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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